molecular formula C18H24O3 B12515578 Ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate

Ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate

Cat. No.: B12515578
M. Wt: 288.4 g/mol
InChI Key: BONIYDFKKJJFBB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate involves several steps. One common synthetic route includes the esterification of 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoic acid with ethanol in the presence of a catalyst . The reaction conditions typically involve refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways . This can result in various biological effects, such as changes in gene expression, protein synthesis, and cellular metabolism .

Comparison with Similar Compounds

Ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications.

Properties

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate

InChI

InChI=1S/C18H24O3/c1-7-21-18(19)10-12(2)8-9-16-13(3)11-17(20-6)15(5)14(16)4/h8-11H,7H2,1-6H3

InChI Key

BONIYDFKKJJFBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C

Origin of Product

United States

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